DBCO-PEG8-amine
Description
Evolution and Significance of Click Chemistry in Chemical Biology Research
The concept of "click chemistry," introduced in 2001, describes a set of chemical reactions that are rapid, efficient, and highly specific. pcbiochemres.compcbiochemres.com These reactions are characterized by their high yields, simple reaction conditions, and the formation of minimal byproducts. pcbiochemres.com One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely used in drug discovery and chemical biology. pcbiochemres.compcbiochemres.com The ability to quickly and irreversibly join two molecules, even within the complexity of a living cell, has made click chemistry an invaluable tool for scientists. researchgate.net This has led to significant advancements in areas such as chemoproteomics, pharmaceuticals, and biomimetics. pcbiochemres.com
Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for biological applications was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for a copper catalyst, which can be toxic to living cells. rsc.org The driving force behind SPAAC is the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO). magtech.com.cn This inherent strain allows the DBCO group to react efficiently and selectively with an azide-functionalized molecule without the need for external activation. rsc.orgmagtech.com.cn This bioorthogonal nature makes SPAAC particularly well-suited for labeling biomolecules on the surface of living cells and for creating complex bioconjugates in vivo. nih.govrsc.org The DBCO moiety within DBCO-PEG8-amine TFA salt is the key functional group that enables its participation in these powerful copper-free click reactions. axispharm.combroadpharm.com
| Property | Description |
| Improved Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous solutions. axispharm.comprecisepeg.com |
| Enhanced Stability | PEGylation protects biomolecules from enzymatic degradation and chemical instability. axispharm.comprecisepeg.com |
| Reduced Immunogenicity | The PEG chain can mask immunogenic epitopes, potentially lowering the risk of an immune response. axispharm.comucl.ac.be |
| Increased Bioavailability | By improving distribution and reducing clearance in biological systems, PEGylation can increase the bioavailability of a conjugated molecule. axispharm.com |
| Tunable Length | The length of the PEG chain can be precisely controlled to optimize the spacing and properties of the final conjugate. chempep.com |
Role of Amine Functional Groups in Bioconjugation Strategies
The terminal amine group (-NH2) on the this compound TFA salt provides a versatile handle for conjugation to a wide variety of molecules. broadpharm.com Primary amines are a common and readily accessible functional group found on the surface of proteins, particularly on lysine (B10760008) residues and at the N-terminus. gbiosciences.comthermofisher.comacs.orgnih.gov This makes them a convenient target for bioconjugation without causing denaturation of the protein. gbiosciences.com The amine group can react with several complementary chemical groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. gbiosciences.comcreative-proteomics.comacs.org This reactivity allows for the covalent attachment of the this compound linker to proteins, antibodies, or other biomolecules that possess accessible amine groups or have been functionalized with amine-reactive groups. creative-proteomics.com
| Reactive Partner for Amine Group | Resulting Bond | Common Applications |
| N-hydroxysuccinimide (NHS) esters | Amide bond | Protein labeling, antibody-drug conjugates gbiosciences.comcreative-proteomics.com |
| Carboxylic acids (with activators) | Amide bond | Surface immobilization, immunogen preparation gbiosciences.comacs.orgnih.gov |
| Aldehydes/Ketones (reductive amination) | Amine bond | Site-specific labeling of oxidized glycoproteins gbiosciences.comacs.orgnih.gov |
| Isothiocyanates | Thiourea bond | Fluorescent labeling acs.orgnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C37H53N3O10 |
|---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
InChI Key |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Synthetic Methodologies for Dbco Peg8 Amine Tfa Salt Integration in Research
Strategies for Amine-Reactive Conjugation Utilizing DBCO-PEG8-amine TFA Salt
The primary amine of this compound TFA salt is a versatile functional group that can react with a variety of electrophiles to form stable covalent bonds. The most prevalent strategies involve the formation of amide bonds, either through direct reaction with carboxylic acids or, more commonly, through reaction with pre-activated esters.
Amide Bond Formation in Research Applications
The direct condensation of the amine on the DBCO-PEG linker with a carboxylic acid on a target molecule (e.g., protein, peptide, or small molecule) is a fundamental approach to forming a stable amide linkage. unimi.it This reaction typically requires the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often employed, sometimes in conjunction with additives like N-hydroxysuccinimide (NHS) to increase efficiency and form a more stable intermediate. ucl.ac.uk The general mechanism involves the activation of the carboxyl group by the coupling reagent, followed by the nucleophilic attack of the primary amine from the this compound linker to form the amide bond. ucl.ac.uk Modern methodologies, including the use of flow chemistry, have been developed to achieve rapid and high-yield amide bond formation while minimizing side reactions and epimerization, particularly in peptide synthesis. nih.gov
| Parameter | Typical Condition | Purpose |
| Coupling Agents | EDC, HATU, T3P, CDI | Activates the carboxylic acid group for reaction with the amine. ucl.ac.uk |
| Solvent | Aprotic organic solvents (e.g., DMF, DMSO) or aqueous buffers | To dissolve reactants and facilitate the reaction. |
| pH | ~4.5 - 7.5 | To balance carboxyl activation and amine reactivity. |
| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side reactions. |
This table provides an interactive overview of typical conditions for amide bond formation.
Reactions with Activated Esters (e.g., NHS Esters)
A more common and highly efficient method for conjugating this compound involves its reaction with activated esters, particularly N-hydroxysuccinimide (NHS) esters. biochempeg.comfishersci.com This strategy is widely used for modifying biomolecules, such as labeling proteins on the side chains of lysine (B10760008) residues. fishersci.combroadpharm.com The NHS ester group reacts specifically and efficiently with the primary amine of the DBCO-PEG8-linker under mild conditions (neutral or slightly basic pH) to form a stable covalent amide bond. fishersci.combroadpharm.com
The reaction is typically performed in amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, at a pH range of 7 to 9. interchim.frvectorlabs.com The this compound, often stored as a salt, is dissolved and added to the solution containing the NHS-ester functionalized molecule. The reaction can proceed at room temperature for 30-60 minutes or at 4°C for several hours to overnight. broadpharm.cominterchim.frvectorlabs.com
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Facilitates deprotonation of the primary amine, increasing its nucleophilicity. interchim.fr |
| Buffer System | PBS, HEPES, Borate Buffer (Amine-Free) | Avoids competition from buffer components for reaction with the NHS ester. vectorlabs.com |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow hydrolysis of the NHS ester and for sensitive biomolecules. interchim.fr |
| Reaction Time | 30 min - 2 hours (Room Temp) or 2 - 12 hours (4°C) | Sufficient time for completion of the reaction. broadpharm.comvectorlabs.com |
This interactive table summarizes the optimized conditions for reacting this compound with NHS esters.
Optimized Protocols for SPAAC-Mediated Bioconjugation with this compound TFA Salt
Once the DBCO moiety has been installed onto a molecule of interest via its amine handle, the DBCO group is available for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. broadpharm.com This copper-free click chemistry reaction is bioorthogonal, highly specific, and efficient under physiological conditions, forming a stable triazole linkage with an azide-functionalized partner. aatbio.cominterchim.fr
Considerations for Azide-Functionalized Substrates
The reaction partner for the DBCO-functionalized molecule must possess an azide (B81097) group. biochempeg.com Azide moieties can be incorporated into a wide range of biomolecules, including proteins, nucleic acids, and small-molecule probes, using various chemical methods. The nature of the azide-containing substrate can influence the kinetics of the SPAAC reaction. For instance, research has shown that the electron-donating or withdrawing properties of the groups adjacent to the azide can affect the reaction rate. rsc.org Studies comparing different azides, such as an amino acid-based azide (3-azido-L-alanine) and a sugar-based azide (1-azido-1-deoxy-β-D-glucopyranoside), have demonstrated that the specific structure of the azide partner is an important consideration for optimizing conjugation. rsc.org
Reaction Condition Optimization for High-Yield Conjugation
Several factors must be optimized to ensure high-yield conjugation in a SPAAC reaction. These include the choice of buffer, pH, temperature, and the molar ratio of reactants.
Buffer and pH : While the SPAAC reaction can proceed over a wide pH range, studies have shown that reaction rates can be buffer-dependent. rsc.org For example, reactions in HEPES buffer at pH 7 have been observed to have higher rate constants compared to those in PBS at the same pH. rsc.org Generally, higher pH values tend to increase reaction rates. rsc.org It is crucial to use azide-free buffers, as sodium azide will react with the DBCO group. aatbio.com
Temperature and Time : SPAAC reactions are typically conducted at temperatures ranging from 4°C to 37°C. interchim.fr Common protocols suggest incubating for 4-12 hours at room temperature or overnight at 4°C. vectorlabs.comthermofisher.com Increasing the temperature can accelerate the reaction, which may be beneficial in certain applications. thermofisher.com
Concentration and Molar Ratio : The reaction is more efficient at higher concentrations of the reactants. interchim.fr It is common practice to use a slight molar excess of one component to drive the reaction to completion. For example, a 1.5 to 3-fold molar excess of the DBCO-containing molecule may be added to the azide-containing molecule, or vice versa, depending on which component is more precious or difficult to synthesize. interchim.frvectorlabs.com
| Parameter | Recommended Range | Impact on Reaction |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. interchim.frthermofisher.com |
| pH | 5.0 - 10.0 | Higher pH values often lead to faster reaction kinetics. rsc.org |
| Buffer | HEPES, PBS (Azide-Free) | Reaction rates can be buffer-dependent; HEPES may be faster than PBS. rsc.org |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:3 (or inverse) | A molar excess of one reactant can improve conjugation efficiency. interchim.frvectorlabs.com |
| Reaction Time | 4 - 24 hours | Longer incubation times can lead to higher yields, especially at lower temperatures. vectorlabs.com |
This interactive table outlines key parameters for optimizing SPAAC reaction conditions.
Purification and Isolation of this compound Conjugates
Following the conjugation reaction, it is often necessary to remove unreacted starting materials and byproducts to obtain a pure conjugate. The choice of purification method depends on the properties of the final conjugate, such as its size, stability, and charge.
Commonly used techniques for purifying bioconjugates include:
Size-Exclusion Chromatography (SEC) : This method, often performed using spin desalting columns, is effective for separating larger conjugated biomolecules (like proteins or antibodies) from smaller unreacted DBCO or azide linkers. broadpharm.comthermofisher.com
Dialysis : A useful technique for removing small molecule impurities from macromolecular conjugates. interchim.fr
Chromatography : Methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX) can be used for high-resolution purification of the final product. broadpharm.comdynamic-biosensors.com
The success of the conjugation and purification can be verified using several analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize a shift in the molecular weight of a protein after conjugation. aatbio.comdynamic-biosensors.com UV-Vis spectrophotometry is also a valuable tool, as the DBCO group has a characteristic absorbance maximum around 309 nm, which can be used to monitor the reaction progress or quantify the degree of labeling on the final conjugate. aatbio.comresearchgate.net
Analytical Characterization of this compound Conjugates in Academic Studies
The verification of successful conjugation and the assessment of purity are critical steps in the development of molecules incorporating this compound. A suite of analytical techniques is employed in academic and industrial research to ensure the structural integrity and homogeneity of the final product.
Spectroscopic and Mass Spectrometry Techniques for Conjugate Verification
Spectroscopic and mass spectrometric methods provide detailed information about the covalent structure and mass of this compound conjugates, confirming the successful formation of the desired product.
UV-Vis Spectroscopy is a fundamental technique for confirming the presence and quantifying the incorporation of the DBCO moiety. The dibenzocyclooctyne group possesses a characteristic UV absorbance maximum around 309 nm. researchgate.netigem.org This property allows for the determination of the degree of labeling (DOL) by measuring the absorbance of the conjugate at both 280 nm (for the protein or biomolecule) and 309 nm (for the DBCO group). scienceopen.comthermofisher.comthermofisher.com The molar extinction coefficient of the DBCO group is a critical parameter for this calculation.
| Parameter | Value | Reference |
| DBCO Absorbance Maximum | ~309 nm | researchgate.netigem.org |
| Molar Extinction Coefficient (ε) of DBCO | ~12,000 M⁻¹cm⁻¹ | scienceopen.comthermofisher.comthermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of DBCO-containing molecules, including this compound and its conjugates. ¹H NMR and ¹³C NMR can confirm the chemical structure of the DBCO-PEG moiety. researchgate.net For instance, in the ¹H NMR spectrum, characteristic peaks corresponding to the aromatic protons of the DBCO group, the methylene (B1212753) groups of the PEG linker, and the protons adjacent to the amine can be identified to verify the structure of the linker itself. researchgate.netrsc.orgrsc.org Upon conjugation, changes in the chemical shifts of specific protons can provide evidence of covalent bond formation.
Mass Spectrometry (MS) is an indispensable technique for the accurate mass determination of bioconjugates, providing direct evidence of successful conjugation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC/MS) are commonly used. nih.govresearchgate.netenovatia.com For instance, in the analysis of a DBCO-PEGylated peptide, the mass spectrum will show a clear mass shift corresponding to the addition of the this compound moiety to the parent peptide. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the conjugate, further confirming its identity. enovatia.com LC/MS/MS can be employed to identify the specific site of PEGylation on a protein or peptide. enovatia.comnih.gov
| Technique | Application in this compound Conjugate Analysis | Key Findings |
| MALDI-TOF MS | Confirmation of conjugation and determination of the degree of labeling. | Provides the molecular weight of the conjugate, showing a mass increase corresponding to the attached this compound. Can also reveal the presence of multiple conjugations. researchgate.netrsc.org |
| LC/MS | Accurate mass determination and separation of conjugated species from unreacted starting materials. | Confirms the mass of the conjugate and can be used to quantify the extent of the reaction. nih.gov |
| LC/MS/MS | Identification of the specific amino acid residue where the this compound is attached. | Provides fragmentation data that allows for the precise localization of the modification. enovatia.comnih.gov |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound conjugates and the assessment of their purity. The choice of chromatographic method depends on the physicochemical properties of the conjugate and the impurities to be removed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique widely used for the analysis and purification of peptides and proteins. phenomenex.comlcms.cz For this compound conjugates, RP-HPLC can separate the more hydrophobic conjugate from the unreacted, more polar starting materials. The method's effectiveness is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or C4) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid. chromatographyonline.comnih.gov The dispersity of the PEG chain can influence the peak shape, with heterogeneous PEG lengths leading to broader peaks. nih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. chromatographyonline.com This technique is particularly useful for separating PEGylated proteins from their unmodified counterparts, as the addition of the PEG chain significantly increases the molecule's size. chromatographyonline.combiopharminternational.com SEC is also effective in removing excess, unreacted this compound from the final conjugate.
| Chromatographic Method | Principle of Separation | Application for this compound Conjugates |
| RP-HPLC | Hydrophobicity | Purification of conjugates from starting materials; purity assessment. phenomenex.comchromatographyonline.com |
| SEC | Hydrodynamic Radius (Size) | Separation of larger conjugates from smaller, unreacted molecules. chromatographyonline.com |
| IEX | Net Charge | Separation of conjugates from unreacted biomolecules based on altered surface charge; separation of positional isomers. fredhutch.orgconductscience.com |
Challenges and Solutions in Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of DBCO-moieties into peptides during solid-phase peptide synthesis (SPPS) presents unique challenges due to the lability of the DBCO group under the harsh acidic conditions typically used for peptide cleavage from the resin.
Acid-Mediated Rearrangement of DBCO Moiety
A significant challenge in the use of DBCO-containing building blocks in Fmoc-based SPPS is the acid-mediated rearrangement of the DBCO group during the final cleavage and deprotection step. This step commonly employs high concentrations of trifluoroacetic acid (TFA), often 95%, to remove the peptide from the solid support and cleave acid-labile side-chain protecting groups. Under these strongly acidic conditions, the DBCO moiety can undergo an inactivating rearrangement, rendering it unable to participate in the desired strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.
Strategies for DBCO Stability during Peptide Cleavage (e.g., Cu(I) Protection)
To overcome the acid-lability of the DBCO group, researchers have developed strategies to protect it during the acidic cleavage step of SPPS. One of the most effective methods is the use of a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ((MeCN)₄CuBF₄), to protect the DBCO moiety. The copper(I) ion is believed to form a complex with the alkyne of the DBCO group, shielding it from the acid and preventing the inactivating rearrangement.
This protection strategy allows for the direct synthesis of DBCO-containing peptides via standard Fmoc-SPPS protocols. The general procedure involves treating the peptide-resin with the copper(I) salt prior to cleavage with a standard TFA cocktail. After cleavage and precipitation, the copper can be removed, often through HPLC purification, yielding the desired, reactive DBCO-peptide. This method has been shown to be robust for various peptide sequences and C-terminal modifications.
Advanced Applications of Dbco Peg8 Amine Tfa Salt in Biomedical and Materials Research
Bioconjugation of Biomolecules for Research Probes and Tools
The unique architecture of DBCO-PEG8-amine TFA salt makes it a versatile tool for the bioconjugation of a wide array of biomolecules, including proteins, peptides, nucleic acids, and glycans. axispharm.comchemimpex.com This process of chemically linking molecules allows for the creation of novel research probes and tools with tailored functionalities.
Site-Specific Functionalization of Proteins and Peptides
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for developing new therapeutics and diagnostics. This compound TFA salt is instrumental in achieving such site-specific functionalization. The primary amine group on the linker can be reacted with accessible carboxylic acids or activated esters on a protein or peptide, while the DBCO group remains available for subsequent copper-free click chemistry reactions with azide-tagged molecules. a3p-scientific.combroadpharm.com
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a small-molecule drug. medchemexpress.com The development of effective ADCs relies on the precise attachment of the drug payload to the antibody. This compound TFA salt serves as a critical linker in the synthesis of ADC research models. medchemexpress.comjenkemusa.commedchemexpress.com In a typical workflow, the amine group of the linker can be conjugated to a payload molecule. This DBCO-functionalized payload can then be attached to an azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.commedchemexpress.com The PEG8 component of the linker can help to improve the solubility and pharmacokinetic properties of the resulting ADC. jenkemusa.com
| Component | Function in ADC Research |
| DBCO group | Enables copper-free click chemistry for attaching the linker to an azide-modified antibody. medchemexpress.com |
| PEG8 linker | Increases hydrophilicity and can improve the drug-to-antibody ratio (DAR). jenkemusa.com |
| Amine group | Provides a point of attachment for the cytotoxic payload. a3p-scientific.combroadpharm.com |
The site-specific modification of proteins and peptides with this compound TFA salt allows for the construction of complex research scaffolds. These scaffolds can be used to study protein-protein interactions, assemble multi-protein complexes, or create novel biomaterials. For instance, a protein functionalized with this linker can be "clicked" onto another biomolecule or a solid support that has been modified with an azide (B81097) group. chemimpex.com This modular approach enables the controlled assembly of intricate biological architectures. Research has shown the utility of DBCO-functionalized peptides for conjugation to azide-functionalized nanoparticles, highlighting the potential for creating advanced drug delivery and in vivo imaging platforms. nih.gov
Modification of Nucleic Acids and Oligonucleotides
The functionalization of nucleic acids and oligonucleotides is essential for applications in genetic analysis, diagnostics, and nanotechnology. This compound TFA salt can be used to introduce a DBCO group onto a nucleic acid strand. axispharm.com This is typically achieved by reacting the amine group of the linker with a modified nucleotide that contains a reactive functional group. The resulting DBCO-labeled nucleic acid can then be used in a variety of downstream applications, such as the construction of DNA-based nanostructures or for the attachment of fluorescent probes for imaging.
Glycan and Glycoprotein Labeling Methodologies
Glycans and glycoproteins play critical roles in numerous biological processes. The study of these molecules, however, can be challenging due to their complex structures. This compound TFA salt provides a valuable tool for their investigation. Metabolic labeling strategies can be employed where cells are fed with an azide-modified sugar, which is then incorporated into newly synthesized glycans. These azide-labeled glycans can then be reacted with this compound TFA salt, which has been pre-functionalized with a reporter molecule such as a fluorescent dye. This allows for the visualization and tracking of glycans in living systems.
Development of Molecular Imaging and Detection Probes
The bioorthogonal reactivity of the DBCO group makes this compound TFA salt an excellent reagent for the development of molecular imaging and detection probes. axispharm.comaxispharm.com By attaching a signaling molecule, such as a fluorescent dye or a radionuclide, to the amine end of the linker, a probe can be created that can specifically target and label azide-containing molecules in a biological sample. google.com This approach has been utilized in various imaging modalities, including fluorescence microscopy and positron emission tomography (PET). google.com For example, a polypeptide-based imaging agent can be conjugated with a DBCO-containing bifunctional chelator for radiolabeling. google.com
| Probe Component | Example | Application |
| Targeting Moiety | Azide-modified biomolecule | Binds to a specific biological target. |
| Linker | This compound | Connects the targeting moiety to the signaling molecule. |
| Signaling Molecule | Fluorescent Dye, Radionuclide (e.g., ⁶⁴Cu) | Enables detection and imaging. google.com |
Integration into Fluorescent Probes for Cellular and Molecular Imaging Research
The primary amine group of this compound TFA salt serves as a key reactive site for its integration into fluorescent probes. This amine can be readily coupled with fluorescent dyes that are functionalized with an NHS ester. Once the dye is attached, the DBCO group on the other end of the PEG8 linker is available for highly specific, copper-free click chemistry reactions with azide-modified biomolecules within a cellular or molecular environment. This two-step process allows for the creation of custom, high-performance imaging probes.
The PEG8 spacer plays a crucial role by increasing the water solubility of often hydrophobic fluorescent dyes and extending the dye away from the target biomolecule, which helps to minimize quenching and steric hindrance, thereby preserving the fluorescence and the biological activity of the target. axispharm.com This strategy has been applied to a variety of classic fluorescent dyes. For example, dyes such as cyanine (B1664457) derivatives (Cy3, Cy5) and TAMRA can be conjugated to DBCO-PEG linkers for subsequent labeling of azide-containing proteins, nucleic acids, or other cellular components for visualization by fluorescence microscopy. interchim.fr
Table 1: Examples of Fluorescent Dyes for Conjugation with this compound
| Fluorescent Dye | Typical Reactive Form | Common Application Area |
| Cyanine 3 (Cy3) | Cy3-NHS ester | Fluorescence Microscopy, FRET |
| Cyanine 5 (Cy5) | Cy5-NHS ester | Far-Red Imaging, Flow Cytometry |
| TAMRA | TAMRA-NHS ester | Protein and Peptide Labeling |
| Fluorescein (FITC) | FITC-NHS ester | Immunohistochemistry, Flow Cytometry |
This table presents examples of fluorescent dyes that can be conjugated to the amine group of this compound for creating fluorescent probes.
Synthesis of Radiotracer Precursors for Positron Emission Tomography (PET) Research
In the field of nuclear medicine, this compound is instrumental in the synthesis of precursors for pretargeted PET imaging. This advanced imaging strategy separates the targeting of a biomarker from the delivery of the radioisotope, which can significantly improve tumor-to-background signal ratios and reduce the radiation dose to the patient. nih.gov
The methodology typically involves two steps. First, a biomolecule, such as an antibody that targets a cancer-specific antigen, is modified with a DBCO group using a reagent like DBCO-PEG8-NHS ester. This antibody-DBCO conjugate is administered to the subject, where it circulates and accumulates at the tumor site over time. In the second step, a small, fast-clearing radiolabeled probe containing a tetrazine moiety is injected. The tetrazine rapidly and specifically reacts with the accumulated DBCO on the antibody via an inverse-electron-demand Diels-Alder reaction, another type of click chemistry. This localizes the PET isotope (e.g., Copper-64 or Zirconium-89) at the tumor, allowing for high-contrast imaging. nih.govresearchgate.net
The this compound can be used to synthesize the tetrazine-bearing probe. For instance, the amine group can be conjugated to a chelator molecule like NOTA or DOTA, which is then used to sequester the radioisotope. The DBCO group would then be reacted with an azide-modified tetrazine. Alternatively, and more commonly, a tetrazine-amine is reacted with a chelator-NHS ester, and the resulting construct is used to react with a DBCO-modified antibody in vivo. Research has demonstrated the utility of PEG linkers in these constructs to optimize pharmacokinetics and facilitate efficient in vivo reactions. researchgate.netnih.gov
Table 2: Components in a Pretargeted PET Imaging System Using DBCO
| Component | Function | Key Chemical Groups | Example Radioisotope |
| Targeting Vector | Binds to a specific biological target (e.g., tumor antigen). | Antibody, DBCO | N/A |
| Radiotracer | Reacts with the targeting vector in vivo for imaging. | Tetrazine, Chelator (e.g., NOTA, DOTA) | ⁶⁴Cu, ⁸⁹Zr, ⁶⁸Ga |
This table outlines the key components and their functions in a typical pretargeted PET imaging strategy involving DBCO-tetrazine click chemistry.
Biotinylation and Affinity Labeling for Research Applications
This compound is a precursor for creating powerful biotinylation reagents. By reacting its amine group with an activated biotin (B1667282) derivative (e.g., Biotin-NHS ester), a DBCO-PEG8-Biotin conjugate is formed. broadpharm.combiochempeg.com This bifunctional reagent allows for a two-stage labeling approach. First, the DBCO end can be attached to any azide-modified molecule of interest. Subsequently, the terminal biotin group can be used for affinity-based detection or purification.
The extremely high affinity between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known in nature, and it is widely exploited in biotechnology. biochempeg.com Applications include:
Affinity Purification: Biotinylated molecules can be easily isolated from complex mixtures like cell lysates using streptavidin-coated beads.
Immunoassays: In techniques like ELISA or Western blotting, streptavidin conjugated to an enzyme or fluorescent dye can be used to detect the biotinylated target.
Cellular Imaging: Streptavidin-fluorophore conjugates can be used to visualize the location of biotinylated biomolecules in cells.
The PEG8 spacer in the DBCO-PEG8-Biotin construct is beneficial as it increases the aqueous solubility of the reagent and extends the biotin moiety away from the labeled molecule, minimizing steric hindrance and ensuring efficient binding to the relatively large streptavidin protein. broadpharm.com
Surface Functionalization and Nanomaterial Modification in Research
Covalent Immobilization on Biosensor Platforms
The development of advanced biosensors often relies on the stable, covalent immobilization of capture molecules (e.g., antibodies, nucleic acids) onto a sensor surface. rsc.org this compound TFA salt is an ideal linker for this purpose. Its terminal amine group can react with surfaces that have been pre-activated with amine-reactive groups, such as NHS esters or carboxylic acids (in the presence of activators like EDC), to form a stable amide bond. a3p-scientific.comwipo.int
Once the linker is anchored to the surface, the exposed DBCO group provides a bioorthogonal handle for the specific and oriented immobilization of azide-modified capture molecules. nih.gov This is a significant advantage over random immobilization methods, which can result in the capture molecule being attached in an orientation that blocks its active site, thereby reducing the sensitivity of the biosensor. By controlling the attachment site via the azide-DBCO reaction, a higher density of functional, correctly oriented capture molecules can be achieved, leading to improved analyte detection. The hydrophilic PEG8 chain also helps to create a biocompatible surface that resists non-specific protein adsorption, reducing background noise and further enhancing sensor performance.
Functionalization of Polymeric Materials and Nanoparticles
This compound is used to functionalize a wide range of polymeric materials and nanoparticles to impart new functionalities for applications in drug delivery and diagnostics. mdpi.comnih.gov The amine group can be used to attach the linker to polymers or nanoparticles that have complementary reactive groups. For instance, it can be conjugated to polymeric nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA), which possess surface carboxylic acid groups. nih.gov
After functionalization, the nanoparticles are decorated with a layer of PEG chains terminating in a DBCO group. This "stealth" PEG layer helps the nanoparticles evade the immune system, increasing their circulation time in vivo. mdpi.com The terminal DBCO groups serve as versatile docking sites for attaching various azide-modified molecules, such as:
Targeting Ligands: Peptides (e.g., RGD), antibodies, or small molecules that direct the nanoparticle to specific cells or tissues.
Therapeutic Payloads: Drugs or siRNAs that can be clicked onto the nanoparticle surface.
Imaging Agents: Fluorescent dyes or chelators for radioisotopes for tracking the nanoparticles in vivo. nih.gov
This modular approach allows for the one-pot fabrication of multifunctional nanoparticles with precisely controlled surface chemistry, which is a significant advancement in the development of targeted therapies and theranostics. nih.gov
Engineering of Research Scaffolds for Cell Culture and Tissue Engineering
In tissue engineering, creating scaffolds that mimic the natural extracellular matrix (ECM) is crucial for supporting cell growth, proliferation, and differentiation. mdpi.comresearchgate.net this compound is a key component in the fabrication of such biomimetic hydrogel scaffolds. Research has shown that multi-arm PEG molecules functionalized with DBCO groups can be crosslinked with azide-functionalized peptides or polymers to form hydrogels in situ under physiological conditions. nih.govsuda.edu.cn
In a typical synthesis, an eight-arm PEG-amine is reacted with a DBCO-acid to create an eight-arm PEG-DBCO macromer. nih.govrsc.org This macromer can then be mixed with a di-azide crosslinker, often a peptide sequence that is degradable by matrix metalloproteinases (MMPs), to form a hydrogel via the SPAAC reaction. The gelation occurs rapidly and without the need for cytotoxic catalysts or UV light, making it ideal for encapsulating living cells. nih.govsuda.edu.cn
This system allows for the creation of highly tunable 3D cell culture environments. For example, by incorporating azide-modified cell adhesion peptides like RGD into the hydrogel network, researchers can promote specific cell attachment. rsc.org Studies have demonstrated that human mesenchymal stem cells (hMSCs) and other cell types encapsulated in these click-chemistry-based hydrogels exhibit high viability and can proliferate within the 3D structure. nih.govsuda.edu.cn This makes this compound and its derivatives powerful tools for creating advanced scaffolds for regenerative medicine and fundamental cell biology research.
Table 3: Research Findings on PEG-DBCO Hydrogel Scaffolds
| Study Focus | Key Components | Findings | Reference |
| Modular Hydrogel Formation | 8-arm PEG-DBCO, PEG-di-azide, Azide-CFP | Gelation times under 10 minutes; high protein immobilization efficiency. | nih.gov |
| Cell Encapsulation & Viability | 8-arm PEG-DBCO, Azide-mCherry, hMSCs | No significant difference in hMSC viability between control and protein-functionalized gels (71% vs 68%). | nih.gov |
| Functionalized Cyclic Peptides | 8-arm PEG-DBCO, Azido-cyclic RGD, MDA-MB-231 cells | High cell viability observed after 7 days in 3D culture; promoted cell growth. | rsc.org |
This table summarizes key findings from research utilizing multi-arm PEG-DBCO, synthesized from precursors like PEG8-amine, for tissue engineering applications.
Comparative Analysis and Future Directions in Dbco Peg8 Amine Research
Comparative Studies with Alternative Bioorthogonal Reagents
The DBCO moiety of the linker reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. aatbio.cominterchim.fr This reaction is prized for its bioorthogonality, as neither the cyclooctyne (B158145) nor the azide (B81097) group is typically found in biological systems, ensuring high specificity with minimal side reactions. nih.govlumiprobe.com
The reaction kinetics of SPAAC are significantly faster than early bioorthogonal reactions and avoid the cellular toxicity associated with the copper catalyst required for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). interchim.frbroadpharm.com However, compared to the fastest bioorthogonal reactions, such as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), the kinetics of SPAAC are generally slower. nih.gov Despite this, DBCO-based reactions have proven highly effective for in vivo applications due to their excellent stability and specificity. rsc.org The second-order rate constants provide a quantitative measure for comparison. Interestingly, studies in live cells have shown that the efficiency of the DBCO-azide reaction can be comparable to the faster TCO-tetrazine reaction, suggesting that the cellular environment can influence reaction rates. nih.gov
| Bioorthogonal Reaction | Reactants | Typical Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
|---|---|---|
| SPAAC | DBCO + Azide | ~0.1 - 2.0 nih.govrsc.orgmdpi.com |
| SPAAC | BCN + Benzyl Azide | 0.07 nih.gov |
| SPAAC | ODIBO + Azide | 45 mdpi.com |
| SPANC | DBCO + Nitrone | 1 - 60 nih.gov |
| IEDDA | Tetrazine + TCO | up to 10⁵ nih.gov |
| CuAAC | Terminal Alkyne + Azide (Cu(I) catalyzed) | 10 - 100 broadpharm.com |
This table presents typical reaction rates for various bioorthogonal chemistries. The specific rate can vary based on the exact structure of the reactants and the reaction conditions.
The length of the PEG linker is a key design parameter. The eight ethylene (B1197577) glycol units in the PEG8 chain provide a flexible, extended spacer arm. broadpharm.com This length helps to minimize steric hindrance between the conjugated molecules, allowing the DBCO group to readily access its target azide and ensuring that the biological activity of the conjugated molecule (such as an antibody's ability to bind its antigen) is retained. precisepeg.combroadpharm.comnih.gov While shorter linkers (e.g., PEG4) are also used, a longer linker like PEG8 can offer greater spatial separation, which can be advantageous in the construction of complex architectures like antibody-drug conjugates (ADCs). nih.govnih.gov The choice of linker length ultimately requires optimization for each specific application to balance solubility, stability, and steric effects. nih.gov
Innovations in Reaction Conditions and Methodologies
Ongoing research focuses on refining the methodologies surrounding DBCO-based conjugations to improve outcomes in increasingly complex applications.
Innovations to further enhance performance include optimizing reaction conditions, such as incubation time and temperature, to drive the conjugation to completion. aatbio.comlumiprobe.com For example, while many reactions proceed well at room temperature, incubation at 4°C overnight is often used to ensure complete reaction, especially with sensitive biomolecules. lumiprobe.com Furthermore, careful preparation of the biomolecules to be conjugated, including the removal of any interfering substances like sodium azide from buffers, is critical for achieving high yields. lumiprobe.com The inherent bioorthogonality of the DBCO-azide pair makes it a robust choice for in vivo labeling and the construction of targeted therapeutics where selectivity is paramount. rsc.org
While the DBCO-PEG8-amine linker itself forms a highly stable, non-cleavable triazole linkage, there is significant interest in creating conjugates that can release a payload under specific conditions. medchemexpress.comcreative-biolabs.com This is particularly relevant in the field of ADCs, where a cytotoxic drug should ideally be released only after the ADC has reached its target tumor cell.
To achieve this, the this compound scaffold can be incorporated into more complex linker systems that contain a cleavable moiety. For example, a payload can be attached to the amine end of this compound via a linker that is sensitive to the intracellular environment, such as a valine-citrulline (Val-Cit) peptide that can be cleaved by lysosomal proteases like cathepsin B. medchemexpress.com Other stimuli-responsive linkers include those sensitive to pH changes or a reductive environment. By combining the precise, copper-free conjugation of the DBCO group with a cleavable unit, researchers can design sophisticated, multi-component systems for controlled release applications. medchemexpress.com
Integration into High-Throughput Screening and Automated Synthesis Platforms
The reliability and predictability of copper-free click chemistry make reagents like this compound highly suitable for automated chemical synthesis and high-throughput screening (HTS) platforms. nih.govmerckmillipore.com These platforms rely on robust, reproducible reactions that can be performed in a standardized manner with minimal need for optimization. merckmillipore.comnih.gov
The well-defined structure of this compound, its high reactivity with azides under mild conditions, and the ease of purification of the resulting conjugates are all features that facilitate automation. axispharm.comaatbio.com Automated synthesizers can perform multi-step syntheses, purifications, and analyses, significantly accelerating the pace of research and discovery. nih.govmerckmillipore.com For HTS applications, this compound can be used to rapidly generate libraries of bioconjugates (e.g., different drugs attached to a single antibody) for screening and identification of lead candidates. The efficiency and specificity of the click reaction ensure that the conjugates are formed consistently across a large number of parallel reactions, which is essential for obtaining reliable screening data. precisepeg.com
Broader Implications and Future Perspectives in Chemical Biology and Materials Science
The unique molecular architecture of this compound TFA salt, which combines a highly reactive dibenzocyclooctyne (DBCO) group, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a versatile amine terminus, positions it as a pivotal tool with far-reaching implications for both chemical biology and materials science. axispharm.comaxispharm.com Its capacity to facilitate copper-free click chemistry reactions with high efficiency and biocompatibility opens up numerous avenues for innovation, from the development of sophisticated therapeutics to the creation of advanced functional materials. axispharm.comaxispharm.comconju-probe.com
In chemical biology , the impact of this compound and similar linkers is already profound and continues to expand. The primary utility lies in bioconjugation, enabling the precise and stable attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids. axispharm.comnih.govrsc.org This has significant consequences for several cutting-edge areas:
Next-Generation Therapeutics: The compound is instrumental in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). broadpharm.comjenkemusa.com The PEG linker can modulate the physicochemical properties of ADCs, improving solubility, balancing the hydrophobicity of the payload, and potentially reducing aggregation. jenkemusa.com Future research is likely to focus on leveraging this linker to create ADCs with optimized pharmacokinetic profiles, including improved half-life and biodistribution. jenkemusa.com Furthermore, its application extends to the development of Proteolysis Targeting Chimeras (PROTACs), where the precise length and flexibility of the linker are critical for inducing targeted protein degradation. broadpharm.comprecisepeg.com
Advanced Molecular Imaging and Diagnostics: The ability to attach imaging agents to specific biological targets with high selectivity makes this compound a valuable tool for creating novel diagnostic probes. axispharm.comaxispharm.com Future perspectives include the development of multi-modal imaging agents and theranostic systems, where the linker connects both a diagnostic and a therapeutic moiety, allowing for simultaneous visualization and treatment of disease.
Elucidation of Biological Processes: By enabling the labeling and tracking of biomolecules in living systems without the need for toxic copper catalysts, this compound facilitates deeper understanding of dynamic biological processes. axispharm.comconju-probe.com Future applications will likely involve more complex multi-component systems to study intricate protein-protein interactions and cellular signaling pathways in real-time.
In materials science , the functional groups of this compound TFA salt offer significant potential for the engineering of novel biomaterials and functional surfaces. axispharm.com The terminal amine group can be used to anchor the molecule to various substrates, while the DBCO group remains available for subsequent bioorthogonal modifications. broadpharm.combroadpharm.com
Surface Modification and Functionalization: The linker can be used to modify the surfaces of materials to enhance biocompatibility or to immobilize specific biomolecules. axispharm.combroadpharm.com For instance, aminosilane-coated surfaces can be functionalized with the linker, preparing them for the specific capture of azide-modified proteins or cells. broadpharm.com This has implications for the development of advanced biosensors, microarrays, and medical devices with improved performance and reduced immunogenicity. axispharm.comnih.gov
Development of Smart Hydrogels for Tissue Engineering: A significant future direction lies in the incorporation of this compound into hydrogel networks for regenerative medicine. nih.govmdpi.com While multi-arm amino-terminated PEGs are already used to form hydrogel scaffolds, incorporating a DBCO moiety would create a "clickable" scaffold. nih.gov This would allow for the post-fabrication, bioorthogonal modification of the hydrogel with growth factors, adhesion peptides, or even cells that have been tagged with an azide group. mdpi.com This approach could lead to the development of dynamic and responsive tissue engineering scaffolds that can be tailored in situ to promote tissue regeneration. mdpi.commdpi.com
Advanced Nanomaterials: The linker is valuable in the construction of functionalized nanoparticles for applications like pretargeted drug delivery. nih.gov By functionalizing nanoparticles with DBCO groups, they can be directed to azide-modified targets in vivo, a strategy that holds promise for increasing the therapeutic index of potent drugs. nih.gov
The convergence of chemical biology and materials science, facilitated by versatile reagents like this compound TFA salt, is paving the way for unprecedented innovation. Future research will likely focus on creating even more complex and multifunctional molecular constructs to address challenges in targeted therapy, regenerative medicine, and diagnostics.
Data Tables
Table 1: Key Research Applications in Chemical Biology
| Application Area | Specific Use of this compound | Implication / Future Direction |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Serves as a flexible, hydrophilic linker between the antibody and the cytotoxic payload. jenkemusa.com | Optimization of ADC pharmacokinetics, solubility, and drug-to-antibody ratio (DAR). jenkemusa.com |
| PROTACs | Forms the crucial linker connecting the target protein binder and the E3 ligase ligand. broadpharm.comprecisepeg.com | Fine-tuning linker length and composition to improve degradation efficiency and selectivity. precisepeg.com |
| Molecular Imaging | Conjugates imaging agents (e.g., fluorophores) to targeting biomolecules. axispharm.comaxispharm.com | Development of multimodal and theranostic agents for simultaneous diagnosis and therapy. |
| Biomolecule Tracking | Enables copper-free labeling of azide-modified biomolecules in living systems. conju-probe.comnanocs.net | Studying complex biological pathways and protein dynamics in their native environment. conju-probe.com |
Table 2: Broader Implications in Materials Science
| Application Area | Role of this compound | Implication / Future Direction |
|---|---|---|
| Surface Functionalization | Covalently attaches to material surfaces via its amine group, presenting a DBCO group for further reaction. broadpharm.combroadpharm.com | Creation of biocompatible medical device coatings, advanced biosensors, and cell-culture substrates. nih.gov |
| "Smart" Hydrogels | Incorporation into the hydrogel backbone to allow for bioorthogonal modification. nih.govmdpi.com | In situ functionalization of tissue engineering scaffolds with bioactive signals to guide cell behavior and tissue regeneration. mdpi.com |
| Targeted Nanoparticles | Coats nanoparticles to enable "pre-targeting" strategies for drug delivery. nih.gov | Enhancing the delivery of therapeutics to specific tissues or cells, improving efficacy and reducing side effects. nih.gov |
Q & A
Basic: What are the key structural components of DBCO-PEG8-amine TFA salt, and how do they contribute to its functionality in bioconjugation?
Answer:
this compound TFA salt comprises four critical components:
- DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click chemistry" reaction with azide-functionalized molecules .
- PEG8 spacer : An 8-unit polyethylene glycol chain enhancing hydrophilicity, solubility in aqueous buffers, and reducing steric hindrance during biomolecule conjugation .
- Amine group (-NH₂) : Provides a reactive site for covalent coupling to NHS esters, carboxylic acids (via EDC/sulfo-NHS), or other amine-reactive probes .
- TFA (trifluoroacetic acid) counterion : Improves solubility in polar solvents but may require removal (e.g., via ion-exchange chromatography) for cell-based assays to avoid cytotoxicity .
Basic: What solvent systems are optimal for dissolving this compound TFA salt in aqueous and organic experiments?
Answer:
- Aqueous buffers : Dissolve in PBS (pH 7.4) or water at concentrations up to 10 mM. Vortexing or brief sonication (30 sec) aids dissolution due to PEG8's hydrophilicity .
- Organic solvents : Use DMSO or DMF for stock solutions (e.g., 50 mM). Avoid chloroform or THA due to limited solubility .
- Critical note : Pre-warm refrigerated samples to room temperature to prevent PEG crystallization. Filter-sterilize (0.22 µm) for cell culture applications .
Basic: What storage conditions are recommended to preserve the stability of this compound TFA salt?
Answer:
- Short-term : Store at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes .
- Long-term : Desiccate at -80°C under nitrogen atmosphere to prevent amine oxidation and PEG hydrolysis .
- In-use stability : Reconstituted solutions retain activity for 24–48 hours at 4°C. For prolonged experiments, add 0.1% sodium azide to inhibit microbial growth .
Advanced: How can reaction stoichiometry be optimized when labeling azide-functionalized biomolecules with this compound TFA salt?
Answer:
- Step 1 : Determine azide density on the target (e.g., via MALDI-TOF for proteins or UV quantification for oligonucleotides).
- Step 2 : Use a 1.2–2-fold molar excess of this compound to ensure complete conjugation. For sterically hindered targets (e.g., antibodies), increase to 3–5-fold excess .
- Step 3 : Monitor reaction kinetics via HPLC or fluorescence quenching assays. Typical reaction times range from 2–4 hours at 25°C or 1 hour at 37°C .
- Step 4 : Purify conjugates using size-exclusion chromatography or dialysis to remove unreacted this compound .
Advanced: How can TFA counterion interference be mitigated in cell-based or in vivo studies?
Answer:
- Ion-exchange chromatography : Replace TFA with acetate or HCl using Dowex® 1×2 chloride-form resin. Validate removal via conductivity measurements or LC-MS .
- Buffer exchange : Dialyze against 0.1 M ammonium bicarbonate (pH 8.5) for 24 hours to volatilize TFA .
- Alternative formulations : Synthesize custom analogs (e.g., this compound acetate) via solid-phase peptide synthesis (SPPS) with TFA-free cleavage cocktails .
Advanced: What analytical techniques are most reliable for validating successful bioconjugation using this compound TFA salt?
Answer:
- Mass spectrometry (MS) : Detect mass shifts corresponding to PEG8-amine adducts (Δ ~700 Da) .
- HPLC : Monitor retention time changes (e.g., reversed-phase C18 columns) post-conjugation .
- Fluorescence assays : Use azide-functionalized fluorophores (e.g., FAM-azide) for competitive binding studies .
- ¹H NMR : Confirm PEG8 integration (δ 3.5–3.7 ppm) and DBCO aromatic proton signals (δ 7.2–7.8 ppm) .
Advanced: How does the PEG8 spacer length impact conjugation efficiency compared to shorter PEG chains (e.g., PEG4)?
Answer:
- Reduced steric hindrance : PEG8’s longer chain improves accessibility to azide groups in densely functionalized targets (e.g., nanoparticles or lipid membranes) .
- Solubility trade-offs : PEG8 enhances aqueous solubility but may increase hydrodynamic radius, affecting biodistribution in vivo. Use PEG4 for compact conjugates requiring rapid clearance .
- Validation : Compare reaction yields via SEC-MALS (size-exclusion chromatography with multi-angle light scattering) for PEG4 vs. PEG8 conjugates .
Advanced: What strategies prevent amine group oxidation during long-term storage or under reactive oxygen species (ROS)-rich conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
